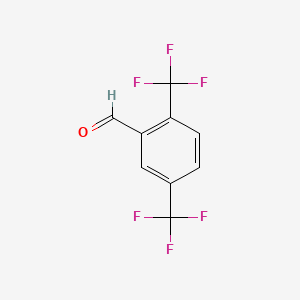

2,5-Bis(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICGJIQKPLBIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372257 | |

| Record name | 2,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-64-2 | |

| Record name | 2,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,5-Bis(trifluoromethyl)benzaldehyde

The synthesis of this compound can be approached through several established chemical pathways, primarily involving the construction and modification of the trifluoromethyl-substituted benzene (B151609) ring.

Fluorination reactions are fundamental to introducing trifluoromethyl groups onto the aromatic ring. These methods often start with more accessible toluene (B28343) or chlorinated precursors.

A common industrial approach for synthesizing benzaldehydes starts from toluene derivatives. For this compound, the logical precursor is 2,5-bis(trifluoromethyl)toluene. However, direct oxidation of the methyl group is challenging due to the deactivating nature of the two CF3 groups. A more practical multi-step method involves the free-radical halogenation of the methyl group, followed by hydrolysis.

The process begins with the chlorination of 2,5-xylene to produce 2,5-bis(trichloromethyl)benzene. This intermediate is then subjected to fluorination using a reagent like hydrogen fluoride (B91410) (HF), often in the presence of a catalyst, to yield 2,5-bis(trifluoromethyl)toluene. The subsequent conversion to the aldehyde proceeds via a controlled side-chain chlorination of the methyl group to form a benzal chloride derivative, which is then hydrolyzed to afford the final this compound. This sequence avoids the difficult direct oxidation of the deactivated toluene derivative.

The halogen-exchange (Halex) reaction, often referred to as the Swarts reaction, is a crucial method for introducing fluorine into organic molecules. This process involves treating a chlorinated organic compound with a metal fluoride to replace chlorine atoms with fluorine. For the synthesis of this compound, a plausible route begins with a precursor like 2,5-bis(trichloromethyl)benzene.

This starting material can be fluorinated using agents such as antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) or anhydrous hydrogen fluoride (HF). beilstein-journals.org This reaction converts the trichloromethyl (-CCl3) groups into trifluoromethyl (-CF3) groups. A patent describes a method for producing bis(trifluoromethyl)benzene from bis(trichloromethyl)benzene, which is a key step in this synthetic pathway. google.com Following the formation of the bis(trifluoromethyl)benzene core, a formylation reaction or oxidation of a methyl group (introduced separately) would be required to install the aldehyde functionality. A related patent for preparing o-trifluoromethyl benzaldehyde (B42025) details the hydrolysis of an o-trifluoromethyl benzal halide intermediate, a strategy applicable here. google.com

| Method | Starting Material | Key Reagents | Intermediate(s) | Product |

| Toluene Derivative Route | 2,5-Xylene | Cl2, HF, Hydrolysis agents | 2,5-Bis(trichloromethyl)benzene, 2,5-Bis(trifluoromethyl)toluene | This compound |

| Halogen-Exchange | 2,5-Bis(trichloromethyl)benzene | HF or SbF3/SbCl5 | 2,5-Bis(trifluoromethyl)benzene derivative | This compound |

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting aldehydes and ketones into primary, secondary, and tertiary amines. harvard.edu This reaction is a cornerstone of medicinal chemistry for synthesizing amine-containing drug candidates. nih.gov For this compound, this transformation involves two key steps: the initial reaction with a primary or secondary amine to form an imine or iminium ion, followed by in-situ reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

The strong electron-withdrawing effect of the two trifluoromethyl groups enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the amine. Mild and selective reducing agents are crucial to reduce the iminium ion intermediate without affecting the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly effective reagent for this purpose due to its high selectivity for imines over aldehydes and its tolerance for a wide range of functional groups. harvard.edunih.gov Alternative reagents include sodium cyanoborohydride (NaBH3CN), though its use is often avoided due to the toxicity of cyanide byproducts. masterorganicchemistry.com

| Amine Reactant | Reducing Agent | Solvent | Product |

| Methylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | N-Methyl-1-(2,5-bis(trifluoromethyl)phenyl)methanamine |

| Aniline | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | N-(2,5-Bis(trifluoromethyl)benzyl)aniline |

| Piperidine | Sodium Cyanoborohydride | Methanol (B129727) (MeOH) | 1-((2,5-Bis(trifluoromethyl)phenyl)methyl)piperidine |

The synthesis of other fluorinated benzaldehydes provides a broader context for the preparation of this compound. Various methods have been established for related compounds, highlighting the versatility of organometallic and halogenation chemistry.

One common route involves the hydrolysis of benzotrifluoride (B45747) derivatives. For instance, o-trifluoromethyl benzaldehyde can be prepared by hydrolyzing o-trifluoromethyl benzal fluoride in concentrated sulfuric acid, achieving a 95% yield. google.com Another approach starts from o-xylene, which undergoes chlorination and then fluorination to yield o-trifluoromethyl toluene dichloride, followed by hydrolysis to give the aldehyde. google.com

Modern cross-coupling and carbonylation reactions offer alternative pathways. 4-Trifluoromethylbenzaldehyde has been synthesized via Suzuki-Miyaura coupling. Palladium-catalyzed carbonylation is another effective method; 2-(trifluoromethyl)benzaldehyde (B1295035) can be synthesized from 2-iodobenzotrifluoride (B1329320) and carbon monoxide in the presence of a palladium catalyst and sodium formate. chemicalbook.com Organozinc compounds have also been utilized in the synthesis of polyfluorinated aromatic aldehydes through reactions with the Vilsmeier-Haack reagent. sciforum.net

| Target Compound | Synthetic Method | Precursor(s) | Key Reagents/Catalyst | Reference |

| o-Trifluoromethyl benzaldehyde | Hydrolysis | o-Trifluoromethyl benzal fluoride | 95% H2SO4 | google.com |

| o-Trifluoromethyl benzaldehyde | Chlorination/Fluorination/Hydrolysis | o-Xylene | Cl2, HF, H2O | google.com |

| 2-(Trifluoromethyl)benzaldehyde | Palladium-catalyzed Carbonylation | 2-Iodobenzotrifluoride, CO | Pd catalyst, HCOONa | chemicalbook.com |

| Polyfluoroaromatic aldehydes | Vilsmeier-Haack Reaction | Polyfluoroarylzinc compounds | Oxalyl chloride, DMF | sciforum.net |

Synthesis via Fluorination Reactions

Advanced Synthetic Strategies and Reaction Conditions

Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. For fluorinated aldehydes, advanced strategies often leverage novel catalysts and reaction pathways to overcome the limitations of traditional methods.

One such advanced approach is the use of organometallic reagents derived from polyfluoroarenes. For example, polyfluoroarylzinc compounds, which can be prepared from perfluoroarenes and zinc in DMF, react with the Vilsmeier-Haack reagent (formed from oxalyl chloride and DMF) to produce polyfluorinated aldehydes. This method provides a direct route to aldehydes from readily available fluorinated starting materials. sciforum.net

Catalytic oxidation of benzylic alcohols offers a direct and often greener alternative to multi-step sequences. While direct oxidation of toluene derivatives can be difficult, the oxidation of the corresponding benzyl (B1604629) alcohols is more straightforward. For example, 3-(trifluoromethyl)benzyl alcohol can be oxidized to 3-(trifluoromethyl)benzaldehyde (B1294959) in 81% yield using sodium hypochlorite (B82951) (NaOCl) in DME. thieme-connect.com A more advanced catalytic system for this type of transformation employs TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst in the presence of NaOCl as the terminal oxidant. chemicalbook.com These methods avoid the use of heavy metal oxidants and often proceed under mild conditions.

Photoredox catalysis represents a frontier in organic synthesis, enabling C-H functionalization under mild conditions. While not yet a standard method for producing this compound, photosensitized direct C–H fluorination is an emerging technology for creating the fluorinated precursors themselves, potentially offering more direct and late-stage functionalization pathways in the future. beilstein-journals.org

Microwave-Promoted Reactions in Fluorinated Benzaldehyde Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgjetir.orgrasayanjournal.co.in In the synthesis of fluorinated benzaldehydes and their derivatives, microwave irradiation can efficiently promote reactions such as the condensation of aldehydes with other reagents. jetir.orgscholarsresearchlibrary.com For instance, the synthesis of 2,4,5-triarylimidazoles, which involves a multi-component reaction with an aldehyde, can be significantly expedited under microwave conditions, often in solvent-free systems. rasayanjournal.co.in This approach offers advantages like reduced reaction times (from hours to minutes) and the use of inexpensive, readily available catalysts. jetir.org While specific microwave-assisted syntheses starting from this compound are not extensively detailed, the general principles are applicable. The high polarity of the aldehyde and the presence of fluorine atoms can lead to efficient absorption of microwave energy, facilitating rapid heating and promoting desired chemical transformations.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a green and efficient alternative to traditional solvent-based synthesis. rsc.orgrsc.org This solvent-free approach has been successfully applied to the synthesis of various organic compounds, including metal-organic frameworks (MOFs) and azo dyes. rsc.orgmdpi.com The key advantages of mechanochemical synthesis include short reaction times, high yields, simple operation, and the elimination of bulk solvents, which reduces environmental impact. rsc.orgmdpi.com The synthesis of biphenyltetracarboxydiimides, for example, can be achieved in as little as 15 minutes with excellent yields using a ball mill, compared to several hours of refluxing in a solvent. mdpi.com This methodology is potentially applicable to the synthesis of fluorinated benzaldehydes or their precursors, providing a more sustainable manufacturing route.

Derivatization and Chemical Transformations of this compound

The aldehyde functional group and the activated aromatic ring of this compound allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation Reactions (e.g., to Carboxylic Acids)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,5-Bis(trifluoromethyl)benzoic acid. This transformation is a standard procedure in organic chemistry. Various oxidizing agents can be employed for this purpose. For example, substituted benzyl dichlorides can be converted to their respective benzoic acids using nitric acid. google.com A common laboratory method for oxidizing aldehydes is the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This conversion is a key step in creating derivatives for pharmaceuticals and agrochemicals.

Table 1: Oxidation of this compound

| Reactant | Product | Typical Reagents |

|---|

Reduction Reactions (e.g., to Alcohols)

Reduction of the aldehyde functionality yields the corresponding primary alcohol, (2,5-Bis(trifluoromethyl)phenyl)methanol. aobchem.comsigmaaldrich.com This reaction is typically achieved with high efficiency using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and selective reagent for this purpose. mdpi.com For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used. This transformation provides access to benzyl alcohol derivatives that are also important synthetic intermediates.

Table 2: Reduction of this compound

| Reactant | Product | Typical Reagents |

|---|

Nucleophilic Substitution Reactions

The aldehyde carbonyl group is electrophilic and susceptible to attack by nucleophiles, a fundamental reaction in organic chemistry. cymitquimica.com However, the term "nucleophilic substitution" in the context of this aromatic aldehyde can also refer to nucleophilic aromatic substitution (SNAr). The two strongly electron-withdrawing trifluoromethyl groups activate the benzene ring, making it electron-deficient and thus more susceptible to attack by strong nucleophiles. libretexts.org This is in contrast to typical benzene rings, which are resistant to nucleophilic attack. While specific examples for this compound are not detailed, reactions on similarly activated rings, such as pentafluoropyridine, demonstrate that nucleophiles can displace fluorine atoms under specific conditions. rsc.org The presence of activating groups is crucial for the addition-elimination mechanism of SNAr to proceed. libretexts.org

Wittig Olefination with Stabilized Phosphoranes

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. nih.govyoutube.com In this reaction, this compound can react with a phosphorus ylide (phosphorane) to form an alkene and triphenylphosphine (B44618) oxide. nih.gov When a stabilized phosphorane, such as one containing an adjacent ester or ketone group, is used, the reaction is generally highly stereoselective, favoring the formation of the (E)-alkene. researchgate.net Stabilized ylides are less reactive than non-stabilized ones and can be used under milder conditions, sometimes even in aqueous media. researchgate.netrsc.org This reaction is highly valued for its reliability and the specific placement of the newly formed carbon-carbon double bond. nih.gov

Table 3: Wittig Olefination of this compound

| Reactants | Product Type | Key Features |

|---|

Formation of Imines (Schiff Bases)

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental and widely utilized transformation in organic synthesis. youtube.com This condensation reaction involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). redalyc.orgoakwoodchemical.com

The reaction involving this compound follows this general mechanism. The presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity facilitates the initial nucleophilic attack by the amine, often leading to favorable reaction kinetics.

The synthesis is typically carried out by combining the aldehyde and a primary amine in a suitable solvent. The removal of the water formed during the reaction is crucial to drive the equilibrium towards the imine product. youtube.com This can be achieved through various methods, including the use of dehydrating agents, azeotropic distillation (e.g., with a Dean-Stark apparatus), or by conducting the reaction under conditions that physically remove water. redalyc.org In many cases, particularly with activated aldehydes like this compound, the reaction can proceed efficiently without the need for strong acid catalysis, although mild acid catalysts are sometimes employed to accelerate the dehydration step. redalyc.orgoakwoodchemical.com

Recent advancements in synthetic methodology have introduced solvent-free and mechanochemical approaches for the synthesis of fluorinated imines, which offer environmental benefits and can lead to high yields in short reaction times. nih.gov

General Reaction Scheme:

Interactive Data Table: General Conditions for Imine Synthesis from Aromatic Aldehydes

| Amine Type | Solvent | Catalyst | Temperature | Time | Yield Range |

| Aromatic Amines (Anilines) | Ethanol, Toluene | Acetic Acid (cat.) | Reflux | 2-6 h | Good to Excellent |

| Aliphatic Amines | Methanol, Dichloromethane | None / Mild Acid | Room Temp. to Reflux | 1-5 h | High |

| Benzylamines | Ethanol | None | Room Temp. | 1-3 h | Excellent |

| Solvent-Free | None (Mechanochemical) | None | Room Temp. | 15-60 min | Good to Excellent |

[3+2] Annulation Reactions (Contextual with 3,5-Bis(trifluoromethyl)benzaldehyde)

The [3+2] annulation, or 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov A prominent example is the reaction of an azomethine ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile) to synthesize highly substituted pyrrolidine (B122466) and pyrroline (B1223166) ring systems. bohrium.comnih.gov

Azomethine ylides are typically unstable intermediates generated in situ. A common method for their generation involves the condensation of an α-amino acid ester (such as methyl glycinate) with an aldehyde to form an imine. bohrium.com Subsequent deprotonation or thermal decarboxylation generates the azomethine ylide, which can then be trapped by a suitable dipolarophile.

In this context, 3,5-Bis(trifluoromethyl)benzaldehyde serves as an excellent substrate for forming the initial imine precursor. The strong electron-withdrawing nature of the two -CF₃ groups on the benzaldehyde ring influences the electronic properties of the resulting azomethine ylide. This electronic effect can impact the ylide's reactivity and the regioselectivity of the subsequent cycloaddition reaction. The synthesis of trifluoromethyl-substituted pyrrolidines is of significant interest in medicinal chemistry, as the trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity. bohrium.comnih.gov

The reaction is highly stereospecific, with the stereochemistry of the dipolarophile being retained in the cycloadduct. wikipedia.org The choice of catalyst, solvent, and reaction conditions can influence the diastereoselectivity of the reaction, leading to the preferential formation of specific stereoisomers of the resulting pyrrolidine.

General Reaction Scheme:

![General reaction scheme for the [3+2] annulation using an imine derived from 3,5-Bis(trifluoromethyl)benzaldehyde.](httpshttps://i.imgur.com/example-reaction-scheme2.png)

Interactive Data Table: Representative [3+2] Annulation of Azomethine Ylides with Alkenes

| Azomethine Ylide Precursor (Imine) | Dipolarophile | Catalyst/Method | Solvent | Yield Range |

| From Ar-CHO and Methyl Glycinate | N-Phenylmaleimide | Ag(I) / Phosphine Ligand | Toluene | High |

| From Ar-CHO and Sarcosine | Dimethyl Acetylenedicarboxylate | Thermal | Dichloromethane | Moderate to Good |

| From Ar-CHO and Trifluoroalanine | Electron-deficient alkenes | Thermal | Ethanol | Moderate to Good |

| From Isatin and an Amino Acid | Acrylates | Ionic Liquid | [bmim]Br | High to Excellent |

Iii. Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Organic Synthesis

As a versatile intermediate, 2,5-Bis(trifluoromethyl)benzaldehyde is instrumental in constructing a variety of organic molecules. Its aldehyde group readily participates in fundamental reactions like nucleophilic additions and condensation reactions, providing a gateway to more complex molecular architectures. cymitquimica.com

The presence of two trifluoromethyl (-CF3) groups makes this compound an important precursor for creating complex fluorine-containing compounds. cymitquimica.comchemimpex.com Fluorinated organic molecules are of great interest in multiple areas of chemistry and materials science because the inclusion of fluorine atoms can dramatically alter a molecule's properties, including its metabolic stability and bioavailability. The trifluoromethyl groups in this compound serve as stable, lipophilic moieties that are incorporated into the final target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 395-64-2 |

| Molecular Formula | C₉H₄F₆O |

| Molecular Weight | 242.12 g/mol |

| Boiling Point | 137 °C |

| Density | 1.468 g/mL at 25 °C |

| Refractive Index | n20/D 1.421 |

Data sourced from multiple chemical suppliers. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

This benzaldehyde (B42025) derivative is a key intermediate in the synthesis of certain pharmaceutical compounds. cymitquimica.com The trifluoromethyl groups are known to enhance the biological activity of drug candidates. chemimpex.com A notable example is in the synthesis of Dutasteride, a drug used to treat benign prostatic hyperplasia. mdpi.com The structure of Dutasteride features a 2,5-bis(trifluoromethyl)phenyl group, which is derived from precursors like this compound. mdpi.com This substitution is a critical factor in the drug's high potency as an inhibitor of both isoforms of 5α-reductase, making it significantly more effective than its predecessors. mdpi.com The use of this specific chemical building block underscores the importance of fluorinated intermediates in modern drug design. chemimpex.com

The unique electronic properties conferred by the strongly electron-withdrawing trifluoromethyl groups make this compound a candidate for the synthesis of specialty dyes and materials with specific optical properties. cymitquimica.com Although detailed applications for this specific molecule are not broadly published, related fluorinated compounds are used to create materials for Organic Light-Emitting Diodes (OLEDs). ontosight.ai The introduction of trifluoromethyl groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and fluorescence spectra of the resulting materials. beilstein-journals.org Research on related structures, such as alkynylated 2-trifluoromethylquinolines, has shown that such compounds can exhibit intensive fluorescence, highlighting the potential of fluorinated building blocks in developing new optical materials. beilstein-journals.org

Applications in Materials Science

The utility of this compound extends into materials science, where its distinct properties are leveraged to create high-performance materials.

The compound is utilized in the synthesis of fluorinated aromatic compounds that are important for developing advanced polymers and coatings. chemimpex.com The presence of trifluoromethyl groups can significantly enhance the thermal and chemical stability of these materials. chemimpex.com Polymers incorporating such fluorinated moieties are often characterized by increased durability, resistance to chemical degradation, and altered surface properties like hydrophobicity. These characteristics are highly desirable for specialty coatings and advanced polymeric materials designed for use in harsh environments.

Contribution to Improved Thermal Stability and Chemical Resistance in Materials

The incorporation of trifluoromethyl (-CF3) groups into polymer backbones is a well-established strategy for enhancing the thermal stability and chemical resistance of materials. While direct polymerization of this compound is not a common route, its structure makes it a valuable precursor for the synthesis of monomers used in high-performance polymers, such as polyimides. The presence of two sterically bulky and highly electronegative -CF3 groups on the aromatic ring can impart significant improvements to the resulting materials.

The C-F bond is the strongest single bond in organic chemistry, which contributes to the high thermal stability of fluorinated compounds. When integrated into a polymer, these groups can elevate the decomposition temperature. For instance, fluorinated polyimides, synthesized from diamines containing -CF3 groups, consistently exhibit high thermal stability, with 5% weight loss temperatures often exceeding 500°C. Furthermore, the fluorine atoms create a low surface energy, which reduces moisture uptake and enhances chemical resistance. This is because the nonpolar nature of the C-F bond makes the polymer less susceptible to attack by polar solvents and corrosive chemicals.

Research on novel fluorinated polyimides derived from various diamines and dianhydrides containing trifluoromethyl moieties demonstrates these benefits. These polymers not only show exceptional thermal stability but also possess a low dielectric constant and low water absorption, properties that are highly desirable in microelectronics and aerospace applications. The introduction of flexible functional groups, particularly -CF3, into the polymer backbones can significantly enhance moisture resistance and optical properties.

By serving as a building block for monomers, this compound can facilitate the introduction of these advantageous properties into a variety of polymer systems. The aldehyde functional group can be readily converted into other reactive sites, such as amines or carboxylic acids, enabling the synthesis of custom-designed monomers for polymerization reactions. The resulting polymers would be expected to display the enhanced thermal and chemical stability characteristic of fluorinated macromolecules.

Table 1: Thermal Properties of Representative Fluorinated Polyimides

| Polymer/Monomer Combination | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| BTDA / MABTFMB Copolymer | 370.6 °C | 522 °C |

| 6FDA / Diamine V | 316 °C | 531 °C (in air) |

| BPADA / Various Fluorinated Diamines | Up to 316 °C | Up to 522 °C (in nitrogen) |

Data compiled from studies on various fluorinated polyimides containing trifluoromethyl groups.

Role in the Synthesis of Fluorinated Compounds for Refrigerants and Specialty Solvents

The unique properties of organofluorine compounds have made them indispensable in various industrial applications, including their use as refrigerants and specialty solvents. This compound serves as a valuable intermediate in the synthesis of complex fluorinated molecules due to its reactive aldehyde group and the presence of two trifluoromethyl substituents.

Specialty Solvents: Benzotrifluoride (B45747) (BTF) and its derivatives, such as bis(trifluoromethyl)benzenes, are recognized as effective and more environmentally benign alternatives to many traditional organic solvents. researchgate.net These compounds are relatively inert and can dissolve a wide range of solutes, including both standard organic molecules and highly fluorinated compounds, making them crucial for "fluorous synthesis". researchgate.net this compound belongs to this class of fluorinated aromatic compounds. While its aldehyde group confers reactivity that may make it unsuitable as an inert bulk solvent itself, it is a key precursor for creating other specialty fluorinated molecules. Its derivatives could be engineered to have specific solvency properties for niche applications in the pharmaceutical, agrochemical, and electronics industries.

Refrigerants: The development of refrigerants has shifted towards compounds with specific thermodynamic properties and low environmental impact (e.g., low ozone depletion potential and global warming potential). These molecules are typically small, volatile hydrofluorocarbons (HFCs) or hydrofluoroolefins (HFOs). While this compound is a rich source of fluorine, it is not a typical precursor for the synthesis of modern refrigerants. The synthesis of these small aliphatic molecules generally proceeds through different pathways, often involving the fluorination of chlorinated hydrocarbons. There is no direct evidence in the reviewed scientific literature to suggest a role for this compound in the production of commercial refrigerants.

Iv. Research in Medicinal and Biological Chemistry

Exploration of Biological Activities

While direct biological studies on 2,5-Bis(trifluoromethyl)benzaldehyde are not extensively documented, its structural features suggest potential activities based on research into related fluorinated aromatic aldehydes. The presence of both an aldehyde group and two trifluoromethyl substituents on the benzene (B151609) ring provides a basis for investigating its antimicrobial, antiviral, and antiproliferative properties.

Potential Antimicrobial Properties

Research has indicated that while unsubstituted benzaldehyde (B42025) exhibits minimal antimicrobial activity, the introduction of substituents, particularly halogens, can dramatically increase potency. researchgate.net Fluorinated benzaldehydes, for instance, serve as precursors for the synthesis of Schiff base compounds, some of which have demonstrated antimicrobial properties. wikipedia.org The aldehyde functional group allows for condensation reactions to form these Schiff bases, which can then be evaluated for biological activity.

Furthermore, studies on other fluorinated heterocyclic compounds, such as benzimidazole (B57391) derivatives, have shown that the presence of a fluoro-benzene moiety can lead to good antibacterial and antifungal properties. acgpubs.orgacgpubs.org For example, certain 2-(fluorophenyl)-benzimidazole derivatives have displayed significant activity against Gram-negative and Gram-positive bacteria. acgpubs.org This suggests that the 2,5-bis(trifluoromethyl)phenyl motif, when incorporated into larger, more complex molecules, could contribute to antimicrobial efficacy. The general principle is that substituents on the benzaldehyde ring are crucial for high antimicrobial activity. researchgate.net

Potential Antiviral Properties

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in the design of antiviral drugs. nih.govnih.gov These groups can enhance metabolic stability, improve lipophilicity, and modify the electronic properties of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile. nih.govnih.gov For example, the FDA-approved antiretroviral drug Efavirenz contains a trifluoromethyl group that is crucial for its activity. nih.gov

While specific antiviral tests on this compound are not widely reported, related compounds offer insights. Studies on hydroxy-substituted benzaldehydes have demonstrated their ability to suppress the replication of viruses like Herpes Simplex Virus Type I (HSV-1). researchgate.net Moreover, the aldehyde group in this compound is a versatile functional handle. It can be transformed into other chemical motifs, such as oxime ethers, which are prevalent in molecules designed as antiviral and anticancer agents. acs.org Given the proven importance of fluorination in antiviral drug discovery, this compound serves as a promising starting material for the synthesis of novel antiviral candidates. nih.govnih.gov

Antiproliferative Effects on Cancer Cell Lines (Contextual with fluorinated benzaldehyde derivatives)

The application of fluorine in drug design is a significant strategy in the development of cancer chemotherapeutics. The introduction of fluorine into organic molecules can enhance their bioavailability and permeability, which are desirable traits for anticancer agents. Although specific data on this compound is limited, the broader class of fluorinated benzaldehyde derivatives has been evaluated for antiproliferative activity against various human cancer cell lines.

These studies often reveal that the presence and position of fluorine-containing substituents can significantly influence cytotoxic effects. For context, the table below summarizes the antiproliferative activity of various substituted benzaldehyde and related derivatives against different cancer cell lines, as reported in the literature.

| Compound Type | Cancer Cell Line | Reported Activity/Observation | Source |

|---|---|---|---|

| Fluorinated Benzylidene Indanone | MCF-7 (Breast) | Induced G2/M phase arrest; acted as a microtubule destabilizer. | acs.org |

| 5H-benzo[c]fluorene derivatives (synthesized from benzylidene precursors) | K562 (Leukemic) | Exhibited significant antiproliferative effect with IC₅₀ values below 10.75 µM. | |

| Substituted Benzaldehydes | Various (PC-3, DU-145, HT-29) | Cytotoxicity is dependent on the nature and position of substituents on the aromatic ring. | |

| 4-(Diethylamino)benzaldehyde (DEAB) Analogues | Prostate Cancer Cells | Several analogues displayed increased cytotoxicity compared to the parent compound. |

Pharmaceutical Intermediate and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the creation of new pharmaceutical agents. cymitquimica.com Its reactivity, conferred by the aldehyde group, combined with the unique properties imparted by the two trifluoromethyl groups, makes it an attractive starting material for drug development.

Use in Synthesizing Compounds with Pharmaceutical Activity

As a chemical intermediate, this compound is utilized in the synthesis of more complex molecules intended for pharmaceutical and agrochemical applications. cymitquimica.com The aldehyde group can readily participate in a wide range of chemical reactions, such as nucleophilic additions and condensation reactions, allowing for the construction of diverse molecular architectures. cymitquimica.com This versatility enables chemists to incorporate the 2,5-bis(trifluoromethyl)phenyl moiety into various scaffolds to explore their potential therapeutic effects. Its use as a precursor facilitates the development of novel compounds where the specific substitution pattern of the trifluoromethyl groups is desired for biological activity.

Design of Drug Candidates (e.g., due to enhanced lipophilicity and metabolic stability conferred by trifluoromethyl groups)

The design of modern drug candidates heavily relies on the strategic modification of molecules to optimize their ADME (absorption, distribution, metabolism, and excretion) properties. The two trifluoromethyl groups on this compound play a crucial role in this context.

Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing hydrogen atoms with fluorine, as in a CF₃ group, can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver. This increased metabolic stability can prolong the half-life of a drug in the body, potentially leading to a more sustained therapeutic effect.

The combination of these properties makes this compound an important tool for medicinal chemists aiming to design drug candidates with improved pharmacokinetic profiles and enhanced biological efficacy.

Investigation as Prolyl Oligopeptidase (POP) Inhibitors for Neurodegenerative Disorders (Contextual with 2,4-Bis(trifluoromethyl)benzaldehyde (B1301067) derivatives)

Prolyl oligopeptidase (POP) is a cytosolic serine protease that plays a role in the maturation and degradation of peptide hormones and neuropeptides, making it a target of interest in the study of neurodegenerative disorders. While direct research into this compound as a POP inhibitor is not extensively documented, studies on its structural isomer, 2,4-Bis(trifluoromethyl)benzaldehyde, and its derivatives provide a valuable framework for understanding the potential of bis(trifluoromethyl)benzaldehyde scaffolds in this therapeutic area.

Research into a series of 2,4-Bis(trifluoromethyl)benzaldehyde-based thiosemicarbazones has demonstrated their potential as inhibitors of the POP enzyme. These compounds were synthesized and evaluated for their in-vitro inhibitory activity, with several derivatives showing prominent inhibition.

One of the key findings from this research was the identification of a compound from the series as a particularly active inhibitor of POP. The kinetic analysis of this lead compound indicated a competitive mode of inhibition. Molecular docking studies further suggested that the thiosemicarbazide (B42300) moiety of these molecules plays a significant role in their binding within the active site of the POP enzyme.

The inhibitory activities of these 2,4-Bis(trifluoromethyl)benzaldehyde derivatives are quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. The IC₅₀ values for a selection of these compounds are presented in the table below.

Inhibitory Activity of 2,4-Bis(trifluoromethyl)benzaldehyde Thiosemicarbazone Derivatives against Prolyl Oligopeptidase (POP)

| Compound | IC₅₀ (μM) |

| 3a | 10.14 ± 0.72 |

| 3b | 12.31 ± 0.25 |

| 3c | 15.75 ± 0.47 |

| 3d | 17.29 ± 0.11 |

| 3e | 20.98 ± 0.52 |

| 3f | 23.50 ± 0.93 |

| 3g | 25.13 ± 0.38 |

| 3h | 28.64 ± 0.77 |

| 3i | 31.82 ± 0.61 |

| 3j | 34.70 ± 0.19 |

| 3k | 38.26 ± 0.44 |

| 3l | 41.73 ± 0.89 |

The data indicates that slight modifications to the chemical structure of the thiosemicarbazone derivatives can lead to significant differences in their inhibitory potency against POP. The structure-activity relationship (SAR) suggested by these findings is crucial for the rational design of more potent inhibitors. The promising results from the 2,4-bis(trifluoromethyl)benzaldehyde scaffold underscore the potential for related structures, including those derived from this compound, to be investigated as a basis for novel POP inhibitors in the context of neurodegenerative disease research.

V. Theoretical and Mechanistic Investigations

Computational Chemistry Studies

Computational chemistry provides powerful tools to understand the intrinsic properties of 2,5-Bis(trifluoromethyl)benzaldehyde and the mechanisms of reactions in which it participates.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for understanding molecules like this compound. nih.gov DFT calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic characteristics such as orbital energies and charge distributions. ekb.egphyschemres.org

For substituted benzaldehydes, DFT studies can elucidate the effects of substituents on the aromatic ring and the aldehyde group. The two trifluoromethyl (CF₃) groups in this compound are strong electron-withdrawing groups. This property significantly influences the electronic nature of the benzaldehyde (B42025) molecule. DFT calculations would be expected to show a notable polarization of the carbonyl group and a lower electron density on the benzene (B151609) ring compared to unsubstituted benzaldehyde.

In a contextual comparison with its isomer, 3,5-Bis(trifluoromethyl)benzaldehyde, DFT studies would highlight differences in electronic and steric properties arising from the different substitution patterns. While both isomers possess strong electron-withdrawing capabilities, the positions of the CF₃ groups affect the molecule's dipole moment and the steric hindrance around the aldehyde functional group. DFT calculations on related 3,5-bis(trifluoromethyl)phenyl structures have been used to compute molecular electrostatic potentials, which identify electron-rich and electron-deficient regions, crucial for predicting intermolecular interactions. Similar analyses for the 2,5-isomer would reveal how the ortho- and meta-positioning of the CF₃ groups uniquely shapes its reactivity profile.

Table 1: Predicted Effects of CF₃ Substitution on Benzaldehyde Properties via DFT

| Property | Unsubstituted Benzaldehyde | This compound | 3,5-Bis(trifluoromethyl)benzaldehyde |

|---|---|---|---|

| Electron Density on Ring | Normal | Decreased | Decreased |

| Carbonyl Group Polarization | Moderate | Increased | Increased |

| Dipole Moment | Moderate | High (Asymmetric) | High (Symmetric) |

| Steric Hindrance at Aldehyde | Low | Moderate (due to ortho-CF₃) | Low |

This table is illustrative, based on established principles of substituent effects, and represents expected outcomes from DFT calculations.

The reactivity of this compound can be harnessed in various catalyzed chemical transformations. Mechanistic studies, often employing DFT calculations, are essential for understanding the pathways of these reactions. A pertinent example is the Ru(II)-catalyzed annulation of aromatic compounds.

Computational studies on Ru(II)-catalyzed reactions have detailed the mechanisms of C-H activation and subsequent coupling processes. acs.orgresearchgate.netacs.org For a reaction involving an aromatic aldehyde, the typical catalytic cycle would involve:

C-H Activation : The Ru(II) catalyst coordinates to the aromatic compound and facilitates the cleavage of a C-H bond, often directed by a coordinating group, to form a ruthenacycle intermediate.

Migratory Insertion : The aldehyde coupling partner (in this case, this compound) coordinates to the ruthenium center, followed by insertion into the Ru-C bond.

Annulation/Product Formation : Subsequent intramolecular reactions lead to the formation of the annulated (ring-fused) product.

Catalyst Regeneration : The product is released, and the active Ru(II) catalyst is regenerated to re-enter the catalytic cycle.

DFT calculations are crucial for determining the energetics of this cycle, including the structures of intermediates and the activation energies of transition states. acs.org The electron-deficient nature of the this compound ring would influence the kinetics of these steps, particularly the migratory insertion phase.

Mechanistic Understanding of Biological Interactions

The structural features of this compound, namely the reactive aldehyde group and the lipophilic trifluoromethyl groups, suggest potential interactions with biological macromolecules like enzymes and receptors.

The aldehyde functional group is known to be reactive and can interact with biological targets. patsnap.com Aldehydes can form reversible covalent bonds (e.g., hemiacetals) with hydroxyl or sulfhydryl groups of amino acid residues (like serine or cysteine) in an enzyme's active site. wikipedia.orgdu.ac.in They can also participate in non-covalent interactions such as hydrogen bonding. patsnap.com

A primary class of enzymes that metabolize aldehydes is the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.gov These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. mdpi.com Benzaldehyde itself is a known substrate for certain ALDH isoforms. nih.gov The interaction typically involves the aldehyde entering the enzyme's active site, where a catalytic cysteine residue attacks the carbonyl carbon. nih.gov Molecules like this compound could act as substrates, inhibitors, or modulators of ALDH activity. As an inhibitor, it could compete with the natural substrate for the active site, potentially blocking the enzyme's function. patsnap.commsc-mu.com

The inclusion of fluorine atoms and trifluoromethyl groups in a molecule can significantly enhance its binding affinity and specificity for a biological target. mdpi.comresearchgate.net The high electronegativity of fluorine can lead to favorable electrostatic and hydrogen bonding interactions with receptor sites. mdpi.comresearchgate.net

In the context of this compound, the CF₃ groups can influence binding in several ways:

Direct Interaction : The fluorine atoms can act as weak hydrogen bond acceptors.

Conformational Control : The steric bulk of the CF₃ groups can lock the molecule into a specific conformation that is favorable for binding.

Blocking Metabolism : Fluorine atoms can be used to block sites of metabolic oxidation, increasing the molecule's biological lifetime.

Studies on other fluorinated molecules have shown that replacing hydrogen or a methyl group with a trifluoromethyl group can alter a compound's activity from an agonist to an antagonist at a receptor, demonstrating the profound impact of this substituent on biological function. nih.gov

The trifluoromethyl group is one of the most lipophilic substituents used in medicinal chemistry. researchgate.netresearchgate.net Lipophilicity, often measured as the partition coefficient (log P), is a critical property that affects a molecule's ability to cross biological membranes, such as the cell membrane, to reach its target. The two CF₃ groups in this compound are expected to confer high lipophilicity to the molecule, which could enhance its membrane permeability. mdpi.comnih.govacs.org

Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This metabolic stability means that molecules containing CF₃ groups are often cleared more slowly from the body, leading to a longer duration of action. researchgate.net This increased stability and lipophilicity are key reasons why the trifluoromethyl group is a common feature in many pharmaceutical drugs. mdpi.comscilit.com

Table 2: Properties Conferred by Trifluoromethyl Groups in a Biological Context

| Property | Influence of Trifluoromethyl (CF₃) Group | Consequence for this compound |

|---|---|---|

| Lipophilicity | Increases | Enhanced ability to cross biological membranes |

| Metabolic Stability | Increases due to strong C-F bonds | Longer biological half-life, resistance to enzymatic degradation |

| Binding Affinity | Can increase via electrostatic interactions | Potentially stronger and more specific binding to targets |

| Bioavailability | Often improved | Better absorption and distribution in the body |

Spectroscopic and Structural Characterization in Mechanistic Studies

Spectroscopic and crystallographic methods are the cornerstones of mechanistic investigation, offering detailed information at the molecular level. They are employed to identify reactants, intermediates, and products, and to confirm their precise structural arrangements.

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds and is central to analyzing the outcomes of reactions involving this compound. By examining the spectra of ¹H, ¹³C, and ¹⁹F nuclei, researchers can confirm the conversion of the aldehyde and identify the structure of the resulting products.

¹H NMR: The proton NMR spectrum is used to identify the presence and connectivity of hydrogen atoms. In a reaction, the disappearance of the characteristic aldehyde proton (CHO) signal, typically found far downfield (δ 9.5–10.1 ppm), is a clear indicator that the aldehyde group has undergone a chemical transformation. New signals appearing in the spectrum help to define the structure of the product.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of a molecule. The aldehyde carbon gives a distinct signal in the δ 190–193 ppm region rsc.org. Its absence in the product spectrum, coupled with the appearance of new signals, confirms the reaction of the carbonyl group. The carbons of the trifluoromethyl groups appear as quartets due to coupling with the three fluorine atoms rsc.orgrsc.org.

¹⁹F NMR: Given the two trifluoromethyl groups, ¹⁹F NMR is an exceptionally sensitive and useful technique. The two CF₃ groups in this compound are in different chemical environments and are expected to produce two distinct signals, typically in the range of δ -60 to -65 ppm beilstein-journals.orgbeilstein-journals.orgrsc.org. These signals serve as sensitive probes; a change in their chemical shift can indicate electronic changes in the aromatic ring during a reaction, even if the CF₃ groups themselves are not directly involved.

The following table summarizes the expected NMR chemical shifts for the parent compound, which serve as a baseline for product analysis.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Aldehyde (CHO) | ~10.0 | A singlet; its disappearance is a primary indicator of reaction. rsc.org |

| ¹H | Aromatic (Ar-H) | ~7.8 - 8.2 | A complex multiplet pattern for the 3 aromatic protons. |

| ¹³C | Aldehyde (C=O) | ~191 | Disappearance confirms carbonyl group transformation. rsc.org |

| ¹³C | Aromatic (Ar-C) | ~125 - 138 | Includes carbons attached to CF₃ groups, which appear as quartets due to C-F coupling. rsc.orgrsc.org |

| ¹³C | Trifluoromethyl (CF₃) | ~123 (quartet) | The carbon signal is split into a quartet by the three attached fluorine atoms. rsc.org |

| ¹⁹F | Trifluoromethyl (CF₃) | ~ -62 and -64 | Two distinct signals are expected as the groups are chemically non-equivalent. rsc.orgbeilstein-journals.orgbeilstein-journals.orgrsc.org |

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of reaction products, thereby confirming that a proposed transformation has occurred. For this compound, the molecular formula is C₉H₄F₆O, corresponding to a molecular weight of approximately 242.12 g/mol scbt.comsigmaaldrich.comnih.gov. In mechanistic studies, obtaining a mass spectrum for a reaction product that matches the expected molecular weight of the proposed structure provides strong evidence for its formation. Electron ionization (EI) is a common technique that, in addition to providing the molecular ion peak, can generate a characteristic fragmentation pattern that serves as a molecular fingerprint.

| Ion | m/z (approx.) | Description |

| [M]⁺ | 242 | Molecular Ion |

| [M-H]⁺ | 241 | Loss of a hydrogen radical, often from the aldehyde. |

| [M-CHO]⁺ | 213 | Loss of the formyl group. |

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In studies involving this compound, FTIR is particularly useful for monitoring the reaction of the aldehyde group. The strong carbonyl (C=O) stretching vibration is a prominent feature in the spectrum of the starting material. The disappearance of this band, along with the emergence of new characteristic bands (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ for a reduction product), provides clear evidence of the chemical change. The trifluoromethyl groups also produce very strong C-F stretching bands, which are expected in the fingerprint region of the spectrum nih.gov.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (CHO) | ~2820 and ~2720 | Medium |

| C=O Stretch | Aldehyde (CHO) | ~1705 | Strong docbrown.info |

| C=C Stretch | Aromatic Ring | ~1600, ~1470 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (CF₃) | ~1320, ~1170, ~1130 | Very Strong nih.gov |

When a reaction involving this compound yields a product that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular constitution, configuration, and conformation.

In mechanistic studies, X-ray crystallography serves as the ultimate proof of a product's structure, especially in cases where stereochemistry is involved or when an unexpected rearrangement occurs. While obtaining suitable crystals can be a challenge, a successful crystallographic analysis provides incontrovertible data on bond lengths, bond angles, and connectivity, thereby validating a proposed reaction outcome nih.govmdpi.commdpi.com. This method is considered the gold standard for structural confirmation in chemical research nih.gov.

Vi. Analytical and Quality Control Aspects in Research

Chromatographic Techniques for Purity and Analysis

Chromatography is a fundamental analytical method for separating and analyzing the components of a mixture. For a compound like 2,5-Bis(trifluoromethyl)benzaldehyde, both high-performance liquid chromatography and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For aromatic aldehydes, HPLC is a method with excellent selectivity, capable of effectively eliminating the influence of coexisting substances, particularly in complex samples. nih.gov A common approach for analyzing aldehydes involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govresearchgate.net Detection is often achieved using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light. chromforum.org In some cases, derivatization with a fluorescence labeling reagent can be employed to enhance sensitivity. nih.gov The technique's primary advantage is its ability to analyze samples that may not be sufficiently volatile or thermally stable for gas chromatography. americanlaboratory.com

| Parameter | Description |

|---|---|

| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |

| Stationary Phase (Typical) | Reversed-phase columns, such as a Waters Nova-Pak C18, are commonly used for separating aromatic compounds. researchgate.net |

| Mobile Phase | A mixture of polar solvents, often acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid to improve peak shape. americanlaboratory.com |

| Detection | UV-Vis spectroscopy is frequently used, as the aromatic ring provides a chromophore for detection. chromforum.org |

| Application | Quantification of the main compound and detection of non-volatile impurities, such as benzoic acid derivatives formed via oxidation. chromforum.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In this process, the gas chromatograph first separates the different components of a sample mixture. youtube.com As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. youtube.com This provides a mass spectrum, which serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the analyte's identity. youtube.comsciforum.net GC-MS is also highly effective for quantifying the compound and identifying volatile impurities that may be present from the synthesis or as degradation products. nih.govchromatographyonline.com

| Component | Function in Analysis |

|---|---|

| Gas Chromatography (GC) | Separates volatile components of a mixture based on their boiling points and interactions with the stationary phase in the column. youtube.com For benzaldehyde (B42025) analysis, a temperature-programmed oven is often used. researchgate.net |

| Mass Spectrometry (MS) | Acts as a detector for the GC. It fragments the eluted compounds, separates the fragments by their mass-to-charge ratio, and generates a unique mass spectrum for identification. youtube.com |

| Ionization Method | Electron Ionization (EI) is a common method used in GC-MS, which involves bombarding the sample with electrons to create ions. nih.gov |

| Data Output | The output is three-dimensional, providing a chromatogram (signal vs. time) for quantification and mass spectra for each chromatographic peak for identification. youtube.com |

Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods analyze the interaction of electromagnetic radiation with a substance to provide information about its structure and concentration. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for fluorinated compounds.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy is a robust and highly specific tool for the analysis of fluorine-containing compounds like this compound. rsc.orgnih.gov The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. chemrxiv.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap, a common issue in proton (¹H) NMR. nih.govdiva-portal.orgnih.gov This feature allows for clear, separate detection of signals from different fluorine environments within a molecule, such as the two distinct trifluoromethyl groups in this compound. The area of an NMR signal is directly proportional to the number of nuclei contributing to it, enabling accurate quantification without the need for an identical reference standard of the analyte. diva-portal.orgnih.gov This makes ¹⁹F qNMR an excellent method for determining the purity and concentration of fluorinated research chemicals. nih.govacgpubs.org

| Advantage | Relevance to this compound Analysis |

|---|---|

| High Sensitivity | The ¹⁹F nucleus is inherently sensitive, allowing for the detection and quantification of small amounts of the compound. chemrxiv.org |

| Wide Chemical Shift Range | Reduces the probability of signal overlap from impurities or other components in a mixture, ensuring high specificity. chemrxiv.orgdiva-portal.orgnih.gov The two CF₃ groups on the molecule will have distinct chemical shifts. |

| Lack of Background Interference | Most organic molecules and solvents do not contain fluorine, meaning the resulting spectrum is free from background signals. rsc.orgnih.gov |

| Direct Quantification | The signal integral is directly proportional to the molar concentration, allowing for absolute quantification using a suitable internal standard. diva-portal.orgnih.gov |

Quality Control and Research Standards

Maintaining high purity standards is critical for the integrity of chemical research. moravek.com Impurities can lead to erroneous results, affect reaction yields, and compromise the safety and efficacy of downstream applications. apolloscientific.co.uk

For specialized research chemicals like this compound, a high level of purity is required to ensure that experimental outcomes are attributable to the compound itself and not to contaminants. apolloscientific.co.uk Commercial suppliers of this compound typically specify a minimum purity level, which is commonly determined by gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com A standard purity specification for research-grade this compound is often ≥97%. sigmaaldrich.comsigmaaldrich.com This means that in a GC analysis, the area of the peak corresponding to the target compound constitutes at least 97% of the total area of all peaks in the chromatogram. This level of purity is generally considered sufficient for most research and development applications, providing confidence in the material's identity and quality. moravek.comapolloscientific.co.uk

Documentation and Certification in Research

In the context of chemical research and synthesis, the documentation and certification accompanying a reagent like this compound are critical for ensuring the validity, reproducibility, and integrity of experimental work. For a specialized reagent used in organic synthesis, this documentation provides a detailed account of the compound's identity, purity, and quality, as established by the manufacturer or supplier. scbt.comsigmaaldrich.com The primary document that serves this purpose is the Certificate of Analysis (CoA). sigmaaldrich.comhoneywell.com

A Certificate of Analysis for this compound is a formal document that certifies that the specific batch of the chemical meets a defined set of product specifications. thermofisher.com It includes essential identifiers such as the compound name, CAS Number (395-64-2), molecular formula (C₉H₄F₆O), and molecular weight (242.12 g/mol ). scbt.comsigmaaldrich.com Crucially, the CoA details the results of quality control testing performed on that specific lot. This typically includes the purity or assay value, which is often determined by Gas Chromatography (GC). thermofisher.com For research-grade this compound, purities are commonly specified at levels such as ≥96.0% or 97%. thermofisher.comsigmaaldrich.com

In addition to purity, the CoA and accompanying product specification sheets provide data on various physical and chemical properties. sigmaaldrich.comthermofisher.com These documents confirm the compound's identity and consistency. For fluorinated organic compounds, robust analytical methods are necessary to confirm the structure and quantify impurities. usgs.gov The documentation will list the analytical methods used for verification and the corresponding results.

The table below illustrates the typical information provided in the documentation for a research-grade batch of this compound.

Table 1: Example Certificate of Analysis Data for this compound

| Parameter | Specification | Method |

|---|---|---|

| Compound Name | This compound | N/A |

| CAS Number | 395-64-2 | N/A |

| Molecular Formula | C₉H₄F₆O | N/A |

| Appearance | Colorless to Light Yellow Liquid | Visual |

| Assay (Purity) | ≥97% | Gas Chromatography (GC) |

| Refractive Index (n20/D) | 1.421 (lit.) | Refractometry |

| Density (g/mL at 25°C) | 1.468 (lit.) | Pycnometry |

| Boiling Point | 137 °C (lit.) | Distillation |

Certification for fluorinated compounds may also involve testing for total organic fluorine content, a measure that ensures no unintentional fluorinated impurities are present. bpiworld.orgepa.gov Proper documentation, including lot-specific CoAs and Safety Data Sheets (SDS), is essential for laboratory records, enabling traceability and adherence to quality standards in a research setting. sigmaaldrich.comsigmaaldrich.com This level of certification is fundamental for researchers who rely on the precise identity and purity of starting materials for complex multi-step syntheses and mechanistic studies. acs.orgacs.org

Vii. Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While 2,5-Bis(trifluoromethyl)benzaldehyde is commercially available, future research is anticipated to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Current industrial methods for trifluoromethylation often require harsh conditions and specialized reagents. hovione.com The drive towards green chemistry is pushing for the exploration of innovative methodologies.

Future research directions may include:

Flow Chemistry: Continuous-flow manufacturing is an innovative approach that can offer improved safety, efficiency, and scalability compared to traditional batch processes. polimi.it Implementing flow chemistry for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste. polimi.it

Biocatalysis: The use of enzymes or whole-cell systems for specific synthetic steps is a growing area of interest for producing complex molecules under mild, aqueous conditions. researchgate.netfrontiersin.org Research into biocatalytic methods for the selective oxidation of the corresponding toluene (B28343) derivative or for other key transformations could offer a sustainable alternative to conventional chemical processes. researchgate.netfrontiersin.org

Advanced Catalysis: The development of novel catalysts, including single-atom catalysts, could provide new pathways for more efficient trifluoromethylation or for the direct synthesis of the benzaldehyde (B42025) from simpler precursors. polimi.it Research in this area aims to reduce catalyst loading, improve selectivity, and allow for easier product purification.

Expanding the Scope of Derivatization Reactions

As an aromatic aldehyde, this compound is a versatile intermediate for organic synthesis, primarily utilized in reactions like nucleophilic additions and condensations. cymitquimica.com Future research will likely focus on expanding the repertoire of its chemical transformations to generate a wider array of complex molecules. This includes exploring its participation in multicomponent reactions, which allow for the construction of complex molecular frameworks in a single step.

Further avenues of exploration involve using novel catalytic systems to achieve transformations not currently possible, such as asymmetric synthesis to produce chiral derivatives. The aldehyde functional group can be converted into a variety of other functionalities, and research into selective transformations in the presence of the two robust trifluoromethyl groups will be crucial. These new derivatives can then be screened for applications in medicinal chemistry, agrochemicals, and materials science. cymitquimica.com

Targeted Drug Design and Development Based on Trifluoromethyl Functionality

The incorporation of trifluoromethyl (-CF3) groups is a well-established and critical strategy in modern drug design. hovione.com The presence of these groups can significantly alter a molecule's physicochemical properties, leading to improved therapeutic profiles. hovione.commdpi.com The 2,5-bis(trifluoromethyl)phenyl moiety is therefore a highly attractive scaffold for medicinal chemists.

Future research will focus on using this compound as a starting material to design and synthesize new chemical entities (NCEs). The two electron-withdrawing -CF3 groups can profoundly influence a drug candidate's characteristics. cymitquimica.commdpi.com Research has shown that benzyloxybenzaldehyde scaffolds, for example, are promising for developing selective enzyme inhibitors. mdpi.com By analogy, derivatives of this compound will be investigated for various therapeutic targets.

Table 1: Key Effects of Trifluoromethyl Groups in Drug Design

| Property Affected | Impact of Trifluoromethyl (-CF3) Group |

|---|---|

| Metabolic Stability | Blocks metabolic oxidation at the site of substitution, increasing the drug's half-life. mdpi.com |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and cell uptake. mdpi.comnih.gov |

| Binding Affinity | Can improve interactions with biological targets through electrostatic and hydrogen bonding. mdpi.com |

| Bioavailability | The combined effects on stability and lipophilicity often lead to improved oral bioavailability. |

| pKa | The strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups. wikipedia.org |

This table summarizes general findings on the role of trifluoromethyl groups in medicinal chemistry.

Advanced Material Development with Tailored Properties

Aromatic compounds containing trifluoromethyl groups are important in the field of advanced materials. mdpi.com The unique properties of the C-F bond and the -CF3 group as a whole can be leveraged to create polymers and other materials with desirable characteristics. A related compound, 3,5-Bis(trifluoromethyl)benzaldehyde, has been noted for its use in developing materials for Organic Light-Emitting Diodes (OLEDs). ontosight.ai

Future research is expected to explore the use of this compound as a monomer or precursor for high-performance materials. The rigidity of the benzene (B151609) ring combined with the steric bulk and strong electronegativity of the two -CF3 groups can lead to materials with:

Enhanced Thermal Stability: The strength of the C-F bond contributes to high thermal resistance.

Chemical Resistance: Fluorinated polymers are known for their inertness and resistance to chemical attack.

Low Dielectric Constant: The incorporation of fluorine can lower the dielectric constant of polymers, making them useful in microelectronics.

Specific Optical Properties: The introduction of trifluoromethyl groups can modify the refractive index and lead to materials with high transparency, as seen in related polyimides derived from 2,2'-Bis(trifluoromethyl)benzidine. chemicalbook.com

Table 2: Potential Applications of this compound in Advanced Materials

| Material Class | Potential Application | Rationale |

|---|---|---|

| Polyimides | Optoelectronics, Aerospace | High thermal stability, chemical resistance, and optical clarity. chemicalbook.com |

| Polyesters/Polyethers | Specialty Membranes | Modified permeability and selectivity due to the bulky -CF3 groups. |

| Organic Electronics | OLEDs, Organic Photovoltaics | Enhanced electron transport and stability due to electron-withdrawing properties. ontosight.ai |

| Liquid Crystals | Display Technologies | Modification of mesophase behavior and electro-optical properties. |

This table outlines potential future applications based on the properties of trifluoromethylated aromatic compounds.

Deeper Mechanistic Insights through Advanced Computational and Spectroscopic Techniques

To fully unlock the potential of this compound and its derivatives, a deeper understanding of their structure, reactivity, and electronic properties is essential. Future research will increasingly rely on a synergy between experimental work and advanced computational and spectroscopic methods.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the outcomes of derivatization reactions, and calculate key molecular properties. mdpi.com For instance, molecular electrostatic potential maps can reveal sites susceptible to nucleophilic or electrophilic attack, guiding synthetic strategies. mdpi.com These in silico studies can accelerate the design of new molecules for targeted applications in drug discovery and materials science. nih.gov

Advanced Spectroscopy: While standard techniques are routine, advanced methods like 2D NMR (HSQC, HMBC, COSY) are crucial for the unambiguous structural confirmation of novel, complex derivatives. mdpi.com Solid-state NMR and advanced mass spectrometry techniques can provide further insights into the structure of polymeric materials or help elucidate complex reaction pathways.

By combining these advanced analytical and computational tools, researchers can gain a more profound mechanistic understanding, enabling a more rational design of future experiments and accelerating the development of new applications for this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for 2,5-Bis(trifluoromethyl)benzaldehyde in laboratory settings?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, 1,4-bis(trifluoromethyl)benzene can be brominated using N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid and sulfuric acid under reflux. Subsequent oxidation of the intermediate bromide to the aldehyde group is achieved via methods like Kornblum oxidation or catalytic oxidation with palladium-based catalysts . Purity is ensured through vacuum drying and sublimation, with final characterization using H NMR and HPLC (>95% purity) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- H and F NMR : To confirm the positions of trifluoromethyl groups and the aldehyde proton. For example, H NMR typically shows a singlet for aromatic protons (~8.01 ppm) and a distinct aldehyde peak (~10 ppm). F NMR resolves CF groups at ~-64 ppm .

- IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm) and CF vibrations (~1250–1100 cm) .

- HPLC : For purity assessment (>95%) and detection of inorganic salt residues .

Advanced Research Questions

Q. How do the electronic effects of trifluoromethyl groups influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing nature of CF groups deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing the aldehyde's electrophilicity. This facilitates nucleophilic additions (e.g., Grignard or hydride reductions). Computational studies (e.g., DFT) are recommended to map electron density distribution and predict regioselectivity. Experimental validation can involve kinetic analysis under varying temperatures and solvent polarities .

Q. What strategies mitigate regioselectivity challenges when synthesizing derivatives of this compound?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., –OMe, –COOR) to control functionalization at specific positions.

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Ullmann couplings with pre-halogenated intermediates to introduce aryl/heteroaryl groups .

- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to avoid side reactions during derivatization .

Q. How can this compound be utilized in designing fluorinated drug candidates with improved metabolic stability?

- Methodological Answer : The compound serves as a precursor for fluorinated bioactive molecules. For example:

- Schiff Base Formation : Condense with amines to generate imine ligands for metal-catalyzed reactions or enzyme inhibitors.

- Knoevenagel Condensation : React with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated carbonyl derivatives, which are potent Michael acceptors in kinase inhibition studies .

- In Vivo Stability Assays : Compare metabolic half-lives of fluorinated vs. non-fluorinated analogs using liver microsome models .

Retrosynthesis Analysis